![molecular formula C22H14ClFN2O2 B2736957 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327182-87-5](/img/structure/B2736957.png)
(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound with a molecular formula C25H16ClFN2O. It is commonly referred to as CFIC or CFIC-3004 and is a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
CFIC exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Topoisomerases are enzymes involved in DNA replication and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
CFIC has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CFIC has been shown to have antiviral activity against the Zika virus by inhibiting the replication of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
CFIC has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic effects in various diseases. However, CFIC also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for CFIC research, including the development of more efficient synthesis methods, the optimization of its therapeutic effects in various diseases, and the investigation of its potential side effects and toxicity. CFIC also has the potential to be used in combination with other drugs for synergistic effects in cancer treatment.
Méthodes De Synthèse
The synthesis of CFIC involves the reaction of 3-chloro-2-fluoroaniline with 2H-chromene-3-carboxylic acid in the presence of a coupling reagent, such as EDCI or DCC, to form the intermediate amide. The amide is then treated with phenyl isocyanate to form CFIC. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
CFIC has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, CFIC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CFIC also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In infectious disease research, CFIC has been shown to have antiviral activity against the Zika virus.
Propriétés
IUPAC Name |
2-(3-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-17-10-6-11-18(20(17)24)26-22-16(13-14-7-4-5-12-19(14)28-22)21(27)25-15-8-2-1-3-9-15/h1-13H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPQLHSIMXKVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

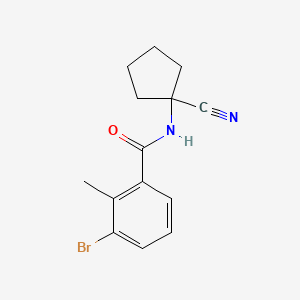
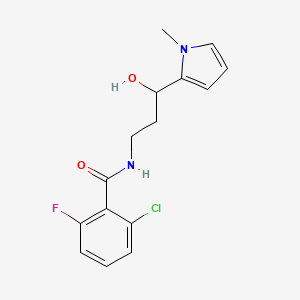
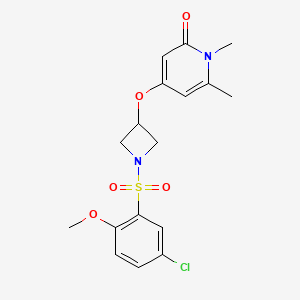
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)

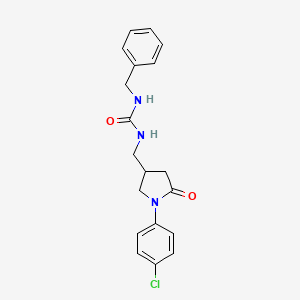

![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)
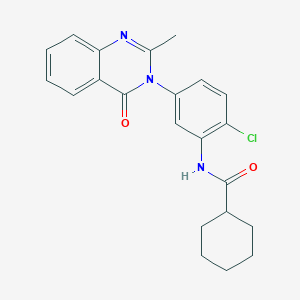
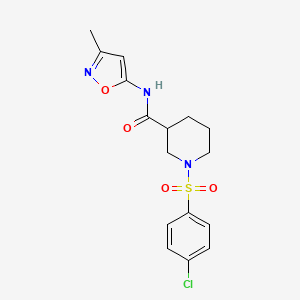

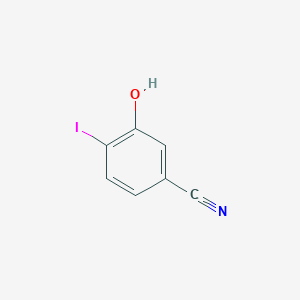
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)